N-Boc-N-(3-methylbutyl)glycine
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Overview
Description
N-Boc-N-(3-methylbutyl)glycine is a compound that belongs to the class of N-Boc-protected amino acids. The term “N-Boc” refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(3-methylbutyl)glycine typically involves the protection of the amine group using the tert-butyloxycarbonyl (Boc) group. One common method involves the reaction of glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at room temperature and results in the formation of the N-Boc-protected glycine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-(3-methylbutyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then undergo further reactions to form various derivatives .
Scientific Research Applications
N-Boc-N-(3-methylbutyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Boc-N-(3-methylbutyl)glycine involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the 3-methylbutyl group.
N-Boc-alanine: Contains an additional methyl group compared to glycine.
N-Boc-leucine: Contains a larger, branched side chain compared to glycine.
Uniqueness
N-Boc-N-(3-methylbutyl)glycine is unique due to the presence of the 3-methylbutyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of more complex molecules and allows for unique interactions in biological systems .
Properties
Molecular Formula |
C12H23NO4 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[3-methylbutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H23NO4/c1-9(2)6-7-13(8-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
KVNKHDHJEPPOED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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